Cas no 2229339-79-9 (2-(2-bromo-3-fluorophenyl)-2-methyloxirane)

2-(2-bromo-3-fluorophenyl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
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- 2-(2-bromo-3-fluorophenyl)-2-methyloxirane
- 2229339-79-9
- EN300-1904167
-
- インチ: 1S/C9H8BrFO/c1-9(5-12-9)6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3
- InChIKey: HWRCWGIDOZXHRH-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1C1(C)CO1)F
計算された属性
- 精确分子量: 229.97426g/mol
- 同位素质量: 229.97426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 12.5Ų
2-(2-bromo-3-fluorophenyl)-2-methyloxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904167-0.5g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1904167-5g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1904167-1g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1904167-0.05g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1904167-10.0g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1904167-5.0g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1904167-2.5g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1904167-1.0g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1904167-10g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1904167-0.1g |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane |
2229339-79-9 | 0.1g |
$867.0 | 2023-09-18 |
2-(2-bromo-3-fluorophenyl)-2-methyloxirane 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-(2-bromo-3-fluorophenyl)-2-methyloxiraneに関する追加情報
Professional Introduction to Compound with CAS No. 2229339-79-9 and Product Name: 2-(2-bromo-3-fluorophenyl)-2-methyloxirane
2-(2-bromo-3-fluorophenyl)-2-methyloxirane (CAS No. 2229339-79-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, including a bromo and fluorine substituent on a phenyl ring and an oxirane (epoxide) moiety, presents a versatile scaffold for the development of novel bioactive molecules. The presence of these functional groups not only enhances its reactivity but also opens up numerous possibilities for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The oxirane ring in 2-(2-bromo-3-fluorophenyl)-2-methyloxirane is particularly noteworthy due to its strained three-membered cycle. This structural constraint makes the epoxide highly reactive towards nucleophiles, facilitating various chemical transformations such as ring-opening reactions. These reactions are pivotal in the synthesis of complex molecular architectures, including heterocyclic compounds that often exhibit potent biological activities. The bromo and fluorine substituents further contribute to the compound's utility by serving as handles for selective functionalization, enabling chemists to tailor the molecule's properties for specific applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2-(2-bromo-3-fluorophenyl)-2-methyloxirane are being explored as key building blocks in the synthesis of small-molecule drugs targeting various diseases. For instance, studies have demonstrated its potential in generating derivatives with antimicrobial, anti-inflammatory, and anticancer properties. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic profiles of drug candidates.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacological properties. The incorporation of fluorine into drug molecules can lead to increased lipophilicity, improved bioavailability, and enhanced binding interactions with biological targets. In the context of 2-(2-bromo-3-fluorophenyl)-2-methyloxirane, the fluorine substituent on the phenyl ring could be strategically positioned to optimize interactions with target proteins or enzymes. This has led to investigations into its derivatives as potential inhibitors of key enzymes involved in cancer progression and inflammatory diseases.
Moreover, the bromo group attached to the phenyl ring provides an additional layer of reactivity that can be exploited for further derivatization. Bromo-substituted compounds are widely used in medicinal chemistry due to their amenability to cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the structural diversity of potential drug candidates derived from 2-(2-bromo-3-fluorophenyl)-2-methyloxirane.
Recent advances in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled more efficient and selective transformations of epoxides like those found in 2-(2-bromo-3-fluorophenyl)-2-methyloxirane. These methods have facilitated the rapid construction of complex molecular frameworks, accelerating the discovery process in drug development.
The role of computational chemistry and molecular modeling has been instrumental in understanding the reactivity and biological activity of compounds like 2-(2-bromo-3-fluorophenyl)-2-methyloxirane. By leveraging computational tools, researchers can predict how modifications to the molecule might affect its interactions with biological targets. This approach has guided experimental design and optimization efforts, leading to more efficient synthesis routes and improved drug-like properties.
In conclusion, 2-(2-bromo-3-fluorophenyl)-2-methyloxirane represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, including the presence of a strained oxirane ring, a bromo substituent, and a fluorine atom on a phenyl ring, make it a versatile intermediate for synthetic chemists. The ongoing research into this compound highlights its potential applications in addressing various diseases through innovative chemical strategies.
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